2,8-Epithio-p-menthane
Description
Chemical Classification and Structural Features
Systematically named 4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane, 2,8-Epithio-p-menthane is classified as a thiepane, an organic compound containing a heptane (B126788) ring where a carbon atom is replaced by a sulfur atom. hmdb.canih.gov Its chemical formula is C₁₀H₁₈S. fda.gov
Menthane Derivatives and Epithio Bridges
This compound is a derivative of p-menthane (B155814), a monoterpene hydrocarbon. A defining characteristic of its structure is the presence of an epithio bridge, where a sulfur atom is connected to two different carbon atoms (C2 and C8) within the p-menthane framework. scribd.comcymitquimica.com This internal sulfide (B99878) linkage creates a bicyclic system, significantly influencing the molecule's three-dimensional shape and reactivity. cymitquimica.com The formation of such epithio bridges can occur through intramolecular cyclization of precursor molecules like p-menthene-8-thiol. scribd.com
Stereochemical Considerations (Racemic and Diastereomeric Mixtures)
The structure of this compound contains three stereocenters, leading to the possibility of several stereoisomers. fda.govncats.io Commercially available or synthesized forms of this compound are often described as (±)-2,8-epithio-cis-p-menthane, indicating a racemic mixture of the cis diastereomer. nih.govfda.govncats.io The term "cis" refers to the relative orientation of the methyl group and the sulfur-containing bridge on the six-membered ring. perflavory.comthegoodscentscompany.com It is often found as a mixture of diastereoisomers where the methyl group and the sulfur-containing bridge are in both cis and trans positions relative to each other. perflavory.comthegoodscentscompany.com The specific stereochemistry, such as the (1R,4R,5R) configuration, dictates the precise spatial arrangement of the substituents, which is critical for the compound's chemical and biological interactions. cymitquimica.com
Bicyclic Monoterpenoid Framework
As a bicyclic monoterpenoid, this compound's structure is derived from two isoprene (B109036) units and consists of two fused rings. researchgate.netcymitquimica.com This rigid framework is a result of the epithio bridge across the p-menthane skeleton. cymitquimica.com This class of sulfur-containing monoterpenoids is of interest due to their presence in nature and their potential applications. researchgate.netresearchgate.net
Significance in Organosulfur Chemistry
This compound is a significant compound within the field of organosulfur chemistry, which studies the properties and synthesis of compounds containing carbon-sulfur bonds. The presence of the sulfur atom in a bicyclic system imparts unique chemical properties. cymitquimica.com Research in this area includes the synthesis of such molecules, which can be achieved through various methods, including the reduction of corresponding episulfides. mdpi.com The study of sulfur-containing monoterpenoids like this compound contributes to a broader understanding of organosulfur reactions and the development of new synthetic methodologies. researchgate.netmdpi.com
Overview of Research Domains
Research on this compound is primarily concentrated in the fields of flavor and fragrance chemistry and synthetic organic chemistry. researchgate.netchemicalbook.com It has been identified as a volatile sulfur compound in grapefruit juice, contributing to its characteristic aroma. researchgate.net Its organoleptic properties are described as having an earthy, citrus aroma with menthol-like undertones. nih.govchemicalbook.comlookchem.com In synthetic chemistry, it serves as a model for studying the synthesis and reactions of bicyclic organosulfur compounds. researchgate.netmdpi.com
Chemical Compound Information
| Compound Name | Systematic Name | Other Names |
| This compound | 4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane | Thiocineole, Grapefruit menthane |
| p-Menthane | 1-isopropyl-4-methylcyclohexane | |
| p-Menthene-8-thiol | 1-p-menthene-8-thiol (B36435) | |
| Isoprene | 2-methyl-1,3-butadiene |
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈S | fda.gov |
| Molecular Weight | 170.32 g/mol | fda.gov |
| Physical Description | Colorless to pale yellow clear liquid | nih.gov |
| Aroma | Earthy, citrus with menthol-like undertones | nih.govlookchem.com |
| Solubility in water | Insoluble | nih.gov |
| Density | 0.997-1.001 g/cm³ | nih.gov |
| Refractive Index | 1.513-1.521 | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
68398-18-5 |
|---|---|
Molecular Formula |
C10H18S |
Molecular Weight |
170.32 g/mol |
IUPAC Name |
4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
FAXNZPOZWCWYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2CC1SC2(C)C |
density |
0.997-1.001 |
physical_description |
Colourless to pale yellow clear liquid; Earthy, citrus aroma with menthol-like undertones |
solubility |
Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Targeted Synthesis of 2,8-Epithio-p-menthane
The synthesis of this compound can be achieved through specific pathways that construct the characteristic bicyclic thioether structure from suitable precursors. These methods include intramolecular cyclization of sulfur-containing p-menthane (B155814) derivatives and transformations starting from epoxide intermediates.
A key strategy for forming the 2,8-epithio bridge is the intramolecular cyclization of a linear p-menthane precursor containing a thiol group. The reaction proceeds by forming a bond between the sulfur atom and a carbon atom within the same molecule.
Research has shown that 1-p-menthene-8-thiol (B36435) serves as a direct precursor to 2,8-epithio-cis-p-menthane. scribd.com This cyclization can be initiated under radical conditions. scribd.com For example, heating 1-p-menthene-8-thiol with α,α'-azoisobutyronitrile (AIBN) in hexane (B92381) successfully yields 2,8-epithio-cis-p-menthane. scribd.com This particular ease of radical cyclization is noteworthy, as the reaction can also occur spontaneously in the presence of light, though it can be inhibited by antioxidants. scribd.com
It is important to note that the reaction conditions dictate the final product; under protic conditions, the cyclization of 1-p-menthene-8-thiol follows Markovnikov's rule and yields the isomeric 1,8-epithio-p-menthane instead. scribd.comcftri.res.in
Table 1: Radical-Initiated Intramolecular Cyclization of 1-p-menthene-8-thiol
| Precursor | Reagent | Conditions | Product |
| 1-p-menthene-8-thiol | α,α'-azoisobutyronitrile (AIBN) | Hexane, 70°C, 2h, under N₂ | 2,8-epithio-cis-p-menthane |
Another documented method involves the reaction of 2-bromo-1,8-dihydroxy-p-menthane with dry zinc sulfide (B99878) in dimethyl sulfoxide (B87167) (DMSO). cftri.res.in Heating this mixture under a nitrogen atmosphere leads to the formation of this compound. cftri.res.in
Epoxides are versatile starting materials for the synthesis of sulfur-containing compounds due to the reactivity of the three-membered ether ring. Transformations leading to this compound or its immediate precursors often involve the conversion of an epoxide to a more reactive episulfide (thiirane) or direct ring-opening with a sulfur nucleophile.
This two-step sequence involves first converting an epoxide to its sulfur analog, an episulfide (or thiirane), followed by a reduction step. The synthesis of specific mercapto-p-menthenes, which are precursors for cyclization, has been achieved this way. researchgate.net
For instance, (+)-trans-limonene 1,2-epoxide can be transformed into its corresponding episulfide. researchgate.net Subsequent hydride reduction of this episulfide leads to the formation of 2-mercapto-p-menth-8-ene. researchgate.net This thiol is a key intermediate that can then undergo intramolecular cyclization to form the target this compound skeleton.
A common reagent system for the conversion of epoxides to thiiranes is N,N-dimethylthioformamide (DMTF) in trifluoroacetic acid (TFA). researchgate.netmdpi.comnih.gov Both trans- and cis-limonene-1,2-epoxides have been converted to their respective episulfides, cis- and trans-1,2-epithio-p-ment-8-ene, using this method. mdpi.comnih.gov The subsequent reductive cleavage of the thiirane (B1199164) ring can then be performed to yield the desired thiols. mdpi.comnih.gov Another method for this transformation involves the use of thiourea (B124793) and sulfuric acid. scribd.com
Table 2: Synthesis of Thiirane Intermediates from Limonene (B3431351) Epoxides
| Starting Material | Reagents | Product |
| (+)-trans-limonene 1,2-epoxide | N,N-dimethylthioformamide (DMTF), Trifluoroacetic acid (TFA) | cis-1,2-epithio-p-ment-8-ene |
| (+)-cis-limonene 1,2-epoxide | N,N-dimethylthioformamide (DMTF), Trifluoroacetic acid (TFA) | trans-1,2-epithio-p-ment-8-ene |
| (+)-8,9-Epoxy-1-p-menthene | Thiourea, Sulfuric Acid, Water | 8,9-Epithio-1-p-menthene |
The direct nucleophilic opening of an epoxide ring with a sulfur-containing reagent is a fundamental step in organosulfur synthesis. mdpi.comencyclopedia.pub This approach can be used to introduce the necessary thiol functionality into a monoterpene skeleton, which can then be used in a subsequent cyclization step.
A general example of this is the ring opening of an epoxide with thioacetic acid (AcSH), often catalyzed by a reagent like tetramethylammonium (B1211777) fluoride (B91410) (TMAF), to produce a hydroxythioacetate. encyclopedia.pub This intermediate can then be deacylated, typically through reduction with lithium aluminum hydride (LiAlH₄), to yield the corresponding α-hydroxythiol. encyclopedia.pub While not a direct synthesis of this compound, this pathway creates a functionalized p-menthane structure that could be further manipulated to achieve the final cyclized product.
Transformation from Epoxide Precursors
Thioepoxidation and Subsequent Reduction
General Approaches in Organosulfur Monoterpenoid Synthesis
The synthesis of this compound is a specific example within the broader field of organosulfur monoterpenoid chemistry. General synthetic strategies often rely on the inherent reactivity of the unsaturated carbon-carbon double bonds present in many monoterpene skeletons.
Electrophilic addition reactions are a primary method for introducing sulfur-containing functional groups to the double bonds of alkenes. lasalle.edu In the context of monoterpenoids, reagents like hydrogen sulfide (H₂S) can be added across the double bonds of precursors such as limonene, α-pinene, and 3-carene. mdpi.comnih.gov
These reactions are typically catalyzed by Lewis acids like aluminum trichloride (B1173362) (AlCl₃) or aluminum bromide (AlBr₃). mdpi.comnih.gov However, the addition of H₂S often lacks selectivity and can be accompanied by significant side reactions, including rearrangements of the terpene's carbon skeleton. mdpi.comnih.gov For example, the addition of H₂S to limonene in the presence of AlCl₃ is not regioselective and gives multiple p-menthane thiols in low yields. mdpi.com A major outcome of this specific reaction is the subsequent intramolecular cyclization of the initially formed thiols, leading directly to cyclic sulfides, including structures related to the p-menthane framework. mdpi.com
Table 3: Examples of Electrophilic Addition of H₂S to Monoterpenes
| Monoterpene | Catalyst | Key Observations/Products |
| Limonene | AlCl₃ | Low yields of thiols (2, 3, 4, 5); formation of cyclic sulfides (6, 7) via intramolecular cyclization. mdpi.com |
| α-Pinene | AlBr₃ | Pinene-menthane rearrangement; formation of thiol 4. mdpi.comnih.gov |
| 3-Carene | AlCl₃ | Nonselective, low yields; products include cis- and trans-thiols, episulfides, and various p-menthane thiols. mdpi.com |
Nucleophilic Substitution Reactions
Nucleophilic substitution serves as a viable pathway for the introduction of the sulfur atom into the p-menthane framework, leading to precursors that can subsequently cyclize to form this compound. A common strategy involves the conversion of a hydroxyl group into a good leaving group, such as a tosylate, followed by substitution with a sulfur nucleophile. mdpi.comresearchgate.net For instance, menthol (B31143) can be converted to its tosylate, which then undergoes an S(_N)2 reaction with a thioacetate (B1230152) salt. mdpi.com The resulting thioacetate can be reduced to the corresponding thiol. mdpi.com
Another approach involves the reaction of a halide with a thiocyanate (B1210189) salt. For example, α-terpinyl chloride can be reacted with a titanium(IV) thiocyanate salt to produce α-terpinyl thiocyanate. cftri.res.in This is then reduced to p-menth-1-en-8-thiol, a direct precursor which cyclizes to this compound. cftri.res.in The use of glutathione (B108866) in the presence of glutathione transferase to form a cysteine conjugate via nucleophilic substitution has also been reported as a method to introduce a sulfur-containing moiety. google.comgoogle.com
Table 1: Synthesis of p-Menthane Thiol Precursors via Nucleophilic Substitution
| Starting Material | Reagent 1 | Reagent 2 | Product | Yield | Reference |
|---|---|---|---|---|---|
| Menthol | p-TsCl, Pyridine | AcSK | Menthyl thioacetate | 77% | mdpi.com |
| α-Terpinyl chloride | Ti(SCN)(_4) (ultrasound) | LAH | p-Menth-1-en-8-thiol | 52% (overall) | cftri.res.in |
| Nerol | PBr(_3) | NaSH | Thionerol | 57% (overall) | mdpi.com |
Ene Reactions
Ene reactions provide an efficient method for the formation of C-S bonds in the synthesis of sulfur-containing terpenes. mdpi.com This type of reaction involves the addition of a compound with an allylic hydrogen (the ene) to a compound with a multiple bond (the enophile). In the context of synthesizing precursors to this compound, a monoterpene can act as the ene component.
A notable example is the reaction of various terpenes, such as α- and β-pinene, with N-sulfinylbenzenesulfonamide as the enophile. mdpi.comencyclopedia.pub This reaction proceeds stereo- and regioselectively to form adducts with a newly formed C-S bond and a migrated double bond. mdpi.com Subsequent reduction of these adducts with a reducing agent like lithium aluminum hydride (LiAlH(_4)) furnishes the corresponding allyl thiols, which are valuable intermediates. mdpi.comencyclopedia.pub While not a direct synthesis of the bicyclic structure, this methodology establishes the foundational sulfur-carbon bond necessary for subsequent cyclization.
Table 2: Synthesis of Allyl Thiols via Ene Reaction
| Terpene (Ene) | Enophile | Reducing Agent | Product | Reference |
|---|---|---|---|---|
| α-Pinene | N-Sulfinylbenzenesulfonamide | LiAlH(_4) | Pinene-derived allyl thiol | mdpi.com |
| β-Pinene | N-Sulfinylbenzenesulfonamide | LiAlH(_4) | Pinene-derived allyl thiol | mdpi.comencyclopedia.pub |
| 2-Carene | N-Sulfinylbenzenesulfonamide | LiAlH(_4) | Carene-derived allyl thiol | mdpi.com |
Reduction of Sulfur-Containing Heterocycles
The reduction of larger, more complex sulfur-containing heterocycles is a key strategy for obtaining this compound and its precursors. Thiiranes (episulfides), which are three-membered rings containing a sulfur atom, are common intermediates in this process. mdpi.comencyclopedia.pub
For instance, cis- and trans-1,2-epithio-p-menth-8-ene can be synthesized from the corresponding epoxides. mdpi.comresearchgate.net The transformation of epoxides to thiiranes can be achieved using reagents like N,N-dimethylthioformamide (DMTF)-TFA system or thiourea. mdpi.comresearchgate.netencyclopedia.pub The subsequent reductive cleavage of the thiirane ring with a reducing agent such as lithium aluminum hydride (LiAlH(_4)) yields the desired thiols. mdpi.comresearchgate.netencyclopedia.pub Specifically, the reduction of 8,9-epithio-l-p-menthene with LiAlH(_4) in refluxing THF affords p-menth-1-en-8-thiol with high regioselectivity and in good yield. scribd.com This thiol readily undergoes intramolecular cyclization to form 2,8-epithio-cis-p-menthane. scribd.comsciencemadness.org
The reduction of dithiolanes is another related method. For example, the reductive cleavage of menthone dithiolane with n-butyllithium (n-BuLi) leads to a diastereomeric mixture of menthanethiol and neomenthanethiol. mdpi.com
Table 3: Reduction of Sulfur Heterocycles in Monoterpene Synthesis
| Heterocycle | Reducing Agent | Product | Yield | Reference |
|---|---|---|---|---|
| 8,9-Epithio-l-p-menthene | LiAlH(_4) | 1-p-Menthene-8-thiol | 98% purity, 41% overall | scribd.com |
| cis-1,2-Epithio-p-ment-8-ene | LiAlH(_4) | 2-Mercapto-p-menth-8-ene | - | researchgate.net |
| trans-1,2-Epithio-p-ment-8-ene | LiAlH(_4) | 1-Mercapto-p-menth-8-ene | 37% | mdpi.com |
| Menthone dithiolane | n-BuLi | Menthanethiol/Neomenthanethiol mixture | - | mdpi.com |
Rearrangement Pathways During Synthesis
The synthesis of this compound and its precursors is often subject to rearrangement reactions, a common feature in terpene chemistry, particularly under acidic conditions which are frequently employed for the introduction of sulfur. mdpi.comencyclopedia.pub These rearrangements can lead to a mixture of products and thus lower the yield of the desired compound.
One of the most prevalent rearrangements is the Wagner-Meerwein shift. mdpi.comencyclopedia.pub For example, when synthesizing thioacetates from camphene (B42988) using thioacetic acid, the choice of acid catalyst can direct the reaction towards a rearranged product. mdpi.com With trifluoromethanesulfonic acid (TfOH) at 40 °C, a product of the Wagner-Meerwein rearrangement is obtained in 75% yield. mdpi.comencyclopedia.pub
Similarly, the electrophilic addition of hydrogen sulfide (H(_2)S) to α-pinene in the presence of a strong Lewis acid like BF(_3)·Et(_2)O leads to isobornanethiol, a product of the Wagner-Meerwein rearrangement. mdpi.com In contrast, using a milder Lewis acid can suppress this rearrangement. mdpi.com The addition of H(_2)S to α-pinene catalyzed by AlBr(_3) is followed by a pinene-menthane rearrangement, ultimately yielding p-menth-1-en-8-thiol, the precursor to this compound. mdpi.comencyclopedia.pub The cyclization of p-menth-1-en-8-thiol itself can proceed via different pathways; under protic conditions, it follows the Markovnikov rule to give 1,8-epithio-p-menthane, whereas radical conditions lead to the formation of 2,8-epithio-cis-p-menthane. scribd.comgoogle.com
Enantioselective Synthesis and Chiral Applications
The inherent chirality of the p-menthane skeleton makes this compound and related derivatives valuable tools in asymmetric synthesis, where they can be employed as chiral auxiliaries or as chiral ligands for metal catalysts. mdpi.comresearchgate.net
Role as Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. Synthetic monoterpene thiols, including those from the menthane series, have found application in this capacity. mdpi.comresearchgate.netthieme-connect.com For example, menthane-derived hydroxythiols have been used as chiral auxiliaries in the synthesis of chiral diols and α-hydroxy acids. researchgate.net
While specific data on the use of this compound itself as a chiral auxiliary is not extensively detailed in the provided context, the principle is well-established for related structures. The chiral auxiliary directs the approach of a reagent to one face of the molecule, leading to a high degree of diastereoselectivity. After the reaction, the auxiliary can be cleaved and recovered. For instance, oxazolidinone chiral auxiliaries are used in diastereoselective alkylation reactions, achieving high diastereomeric ratios, often greater than 98:2. williams.edu
Chiral Ligands for Metal-Catalyzed Reactions
The sulfur atom in this compound can act as a Lewis basic site, allowing it to coordinate to metal centers. When the p-menthane backbone is enantiomerically pure, it can serve as a chiral ligand to create an asymmetric catalytic environment around a metal. This has been a fruitful area of research for other monoterpene thiols and sulfides. mdpi.comresearchgate.netthieme-connect.com
These chiral ligands are instrumental in a variety of metal-catalyzed reactions, such as conjugate additions, to achieve high enantioselectivity. thieme-connect.com For example, chiral ligands are crucial in transition metal-catalyzed reactions to produce chiral molecules for the pharmaceutical and materials science industries. mdpi.com The design of these ligands, often involving phosphorus and nitrogen donors in addition to sulfur, is key to their effectiveness. nih.gov While specific examples detailing the use of this compound as a ligand in metal-catalyzed reactions with corresponding enantiomeric excess values are not explicitly provided in the search results, the general application of chiral monoterpene sulfides in this context is well-established. mdpi.comthieme-connect.com
Organocatalytic Applications
The field of organocatalysis, where small organic molecules are used to accelerate chemical reactions, has identified certain terpene-derived sulfur-containing compounds as effective catalysts. Within this context, specific stereoisomers of this compound, also known as 4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane, have demonstrated utility in asymmetric catalysis. mdpi.com These chiral sulfides can act as organocatalysts, particularly in reactions involving the formation of chiral sulfur ylides.
A notable application is in stereoselective cyclopropanation reactions. The chiral sulfide (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane serves as a catalyst to generate a chiral sulfur ylide. rsc.orgresearchgate.net This ylide then participates in a Michael Initiated Ring Closure (MIRC) reaction with various substrates, such as electron-deficient dienes, to produce highly functionalized vinylcyclopropanes. Research has shown that this catalyst can achieve exceptional levels of stereocontrol, leading to products with high diastereomeric and enantiomeric ratios. researchgate.net For instance, the reaction between specific dienes and 2-bromoalkyl ethanones in the presence of this catalyst has been reported to yield the desired vinylcyclopropane (B126155) products in greater than 99% yield, with a diastereomeric ratio exceeding 19:1 and an enantiomeric ratio of 98:2. researchgate.net The steric hindrance provided by the methyl groups on the bicyclic framework is believed to play a crucial role in enforcing this high degree of stereocontrol during the nucleophilic attack of the sulfur ylide.
Chiral Resolving Agents
Chiral resolving agents are essential tools in chemistry for the separation of racemic mixtures into their individual enantiomers. This process typically involves reacting the racemic mixture with a single, pure enantiomer of a resolving agent to form a pair of diastereomers. Since diastereomers possess different physical properties, such as solubility and melting point, they can be separated by conventional methods like crystallization or chromatography. libretexts.orglibretexts.org After separation, the resolving agent is cleaved from the individual diastereomers to yield the pure enantiomers of the original compound. libretexts.org
Synthetic monoterpene thiols, a class that includes derivatives of p-menthane, are recognized for their applications in asymmetric synthesis, including their use as chiral resolving agents. mdpi.comresearchgate.net Their inherent chirality, derived from the natural terpene pool, makes them suitable candidates for this purpose. mdpi.com In principle, an enantiomerically pure form of this compound could be used to resolve a racemic mixture of a suitable class of compounds, for example, chiral carboxylic acids or alcohols, by forming separable diastereomeric esters or salts.
However, while the broader class of menthane thiols and other monoterpenoid thiols are cited for this application, specific, documented examples detailing the use of this compound as a chiral resolving agent for a particular racemic compound are not extensively reported in the reviewed scientific literature. mdpi.comresearchgate.net The general principle remains valid, but its practical application for this specific compound is not as well-established as its role in organocatalysis.
Utilization of Chiral Sulfur Ylides
The generation and reaction of chiral sulfur ylides represent a powerful strategy in modern asymmetric synthesis for the formation of C-C bonds and the construction of cyclic molecules like epoxides and cyclopropanes. mdpi.com Chiral sulfides, such as the enantiomerically pure stereoisomers of this compound, serve as precursors for these reactive intermediates.
The most prominent utilization of chiral sulfur ylides derived from this compound is in asymmetric cyclopropanation. rsc.org The process is initiated by the reaction of the chiral sulfide, specifically (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane, with a suitable carbene precursor, such as a 2-bromoalkyl ethanone, to form a transient chiral sulfonium (B1226848) ylide. researchgate.net This ylide then undergoes a vinylogous addition to an electron-deficient diene, followed by an intramolecular ring-closing step that furnishes the cyclopropane (B1198618) ring and regenerates the chiral sulfide catalyst, allowing it to be used in substoichiometric amounts. mdpi.comresearchgate.net
This methodology has proven highly effective, providing access to complex vinylcyclopropanes with excellent stereoselectivity. The rigid bicyclic structure of the this compound derivative effectively shields one face of the reactive ylide, directing the approach of the electrophile and thus controlling the stereochemical outcome of the reaction. This approach has been successfully applied to synthesize a range of cyclopropane derivatives that are valuable intermediates in organic synthesis. rsc.org
Table 1: Asymmetric Cyclopropanation Catalyzed by (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
| Reactant 1 (Diene) | Reactant 2 (Ylide Precursor) | Catalyst | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|---|---|
| Electron-deficient diene | 2-Bromoalkyl ethanone | (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane | Vinylcyclopropane | >99% | >19:1 | 98:2 | researchgate.net |
Table of Mentioned Compounds
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | 4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, Grapefruit menthane, Zestoril |
| (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane | (-)-Isothiocineole |
| 2-Bromoalkyl ethanone | - |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 2,8-Epithio-p-menthane. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the relative stereochemistry of the molecule. The analysis of both one-dimensional and two-dimensional NMR spectra is crucial for the unambiguous assignment of the structure of its various stereoisomers. researchgate.net
One-Dimensional NMR Techniques
One-dimensional (1D) NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural analysis of this compound.
¹H NMR: A proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (revealing the ratio of protons), and coupling patterns (which give insight into adjacent protons). For a molecule like this compound, with its rigid bicyclic structure, the chemical shifts and coupling constants are highly dependent on the specific stereochemistry (cis or trans isomers) of the methyl group and the sulfur bridge. thegoodscentscompany.com
¹³C NMR: A carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms and their chemical shifts. This helps to identify the different types of carbons (methyl, methylene, methine, quaternary) within the molecule's skeleton, confirming the bicyclo[3.2.1]octane framework and the positions of the three methyl groups.
While specific spectral data is often contained within detailed research supplements, the use of these techniques is standard for the characterization of such terpenoid thiols. researchgate.net
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by showing correlations between different nuclei. For a complex molecule like this compound, techniques such as COSY, HSQC, HMBC, and NOESY are invaluable.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbon atoms, helping to trace out the spin systems within the cyclohexane (B81311) and thiabicyclo rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon signals based on their corresponding proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying the connectivity around quaternary carbons and linking different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, irrespective of their bonding connectivity. For this compound, NOESY is critical for determining the stereochemical arrangement, such as the cis or trans relationship of the substituents on the six-membered ring. thegoodscentscompany.comacs.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a chemical fingerprint.
The mass spectrum of this compound shows a molecular ion [M]⁺ peak corresponding to its molecular weight of approximately 170.32 g/mol . nih.govnih.gov The fragmentation is characteristic of its bicyclic sulfide (B99878) structure. Key fragments observed in the mass spectrum are detailed in the table below.
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Interpretation |
|---|---|---|
| 170 | Variable | Molecular Ion [C₁₀H₁₈S]⁺ |
| 155 | High | Loss of a methyl group (-CH₃) |
| 136 | Moderate | Loss of hydrogen sulfide (-H₂S) |
| 93 | Moderate | Further fragmentation of the C₁₀H₁₆ fragment |
| 41 | High | Small hydrocarbon fragment, likely [C₃H₅]⁺ |
Data sourced from NIST and PubChem databases. nih.govnist.gov
Chromatographic Techniques Coupled with Detection
The analysis of this compound, especially in complex mixtures such as food and beverages, relies heavily on chromatographic separation coupled with sensitive detection methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of this compound in volatile samples. In this technique, the compound is first separated from other volatile components based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum.
The identity of this compound is confirmed by matching both its retention time from the gas chromatograph and its mass spectrum with those of a known reference standard. scribd.com This technique has been successfully used to identify this compound as a volatile sulfur compound in grapefruit juice and muscadine wine. scribd.com
Gas Chromatography-Olfactometry (GC-O) for Structure-Odor Correlations
Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory perception. As compounds elute from the GC column, the effluent is split and directed to both a chemical detector (like an MS) and a sniffing port, where a trained analyst can assess the odor of each individual compound.
Pulsed Flame Photometric Detection (PFPD) for Sulfur Species
Pulsed Flame Photometric Detection (PFPD) is a highly sensitive and selective analytical technique used for detecting sulfur-containing compounds. scioninstruments.comufl.edu The method is frequently coupled with gas chromatography (GC) for the separation and identification of volatile sulfur species in complex mixtures. researchgate.netresearchgate.net
The operational principle of PFPD involves the combustion of eluted compounds from the GC column in a hydrogen-rich, pulsed flame. When sulfur-containing compounds are introduced into the flame, they produce excited sulfur dioxide (SO₂) molecules. scioninstruments.com These excited molecules then emit light at specific, characteristic wavelengths as they return to a lower energy state. The emitted light is passed through an optical filter to isolate the precise wavelength corresponding to sulfur emissions and is then detected by a photomultiplier tube (PMT). The PMT converts the light into an electrical signal, which is amplified and processed to generate a chromatogram. The peaks in the chromatogram correspond to the concentration of the individual sulfur compounds in the sample. scioninstruments.com This technique is renowned for its high sensitivity and selectivity in analyzing sulfur-containing molecules. scioninstruments.com
Detailed research has demonstrated the efficacy of GC-PFPD in the analysis of volatile sulfur compounds (VSCs) in various food and beverage matrices, leading to the identification of this compound.
Detailed Research Findings:
In a study focused on developing a procedure to concentrate, separate, identify, and quantify major VSCs in grapefruit juice, high-resolution capillary GC coupled with PFPD was a key analytical method. researchgate.netresearchgate.net This research successfully identified thirteen sulfur volatiles, including 2,8-epithio-cis-p-menthane. researchgate.netresearchgate.net The analysis highlighted significant differences in the VSC profiles between fresh and canned reconstituted grapefruit juice, with the latter showing a greater number and total amount of sulfur volatiles. researchgate.netresearchgate.net
Another investigation compared the effects of pectolytic enzyme pretreatment with traditional skin-contact fermentation on the volatile composition of Muscadine wine. acs.orgnih.gov Using GC-PFPD, researchers detected thirty-one VSCs. Among these, 2,8-epithio-cis-p-menthane was identified for the first time in muscadine wine, alongside five other sulfur compounds new to this varietal. acs.orgnih.gov The study found that total sulfur peak areas increased substantially in both enzyme-treated and skin-contact wines compared to the initial juice, indicating the significant impact of fermentation and processing on the final sulfur compound profile. nih.gov
The compound 2,8-epithio-cis-p-menthane is noted to likely form from the intramolecular cyclization of 1-p-menthene-8-thiol (B36435). nih.govscribd.com The ease of this radical cyclization helps explain why these two compounds are often found together in grapefruit juice. scribd.com
The following tables summarize the volatile sulfur compounds identified in representative studies utilizing GC-PFPD.
Table 1: Volatile Sulfur Compounds in Grapefruit Juice Identified via GC-PFPD
This table lists the sulfur compounds identified in a study of grapefruit juice using Solid Phase Microextraction (SPME) followed by Gas Chromatography-Pulsed Flame Photometric Detection (GC-PFPD). researchgate.netresearchgate.net
| Compound Name | Chemical Formula |
| Hydrogen sulphide | H₂S |
| Sulphur dioxide | SO₂ |
| Methanethiol | CH₄S |
| Dimethyl sulphide | C₂H₆S |
| Carbon disulphide | CS₂ |
| Dimethyl disulphide | C₂H₆S₂ |
| 2-Methyl thiophene | C₅H₆S |
| 3-Methyl thiophene | C₅H₆S |
| Methional | C₄H₈OS |
| Dimethyl trisulphide | C₂H₆S₃ |
| 3-Mercaptohexylacetate | C₈H₁₆O₂S |
| 2,8-Epithio-cis-p-menthane | C₁₀H₁₈S |
| 1-p-Menthene-8-thiol | C₁₀H₁₈S |
Table 2: Novel Sulfur Volatiles in Muscadine Wine Identified via GC-PFPD
This table highlights the sulfur compounds reported for the first time in Muscadine wine through an analysis involving GC-PFPD. acs.orgnih.gov
| Compound Name | Chemical Formula |
| Sulfur dioxide | SO₂ |
| 1-Propanethiol | C₃H₈S |
| 3-Mercapto-2-pentanone | C₅H₁₀OS |
| 3-Mercapto-2-butanone | C₄H₈OS |
| 2,8-Epithio-cis-p-menthane | C₁₀H₁₈S |
| 1-p-Menthene-8-thiol | C₁₀H₁₈S |
Structure Activity Relationship Studies
Biological Activity Correlations
Menthane-type thioterpenoids are among the most well-known S-containing monoterpenoids. researchgate.net The biological activity of these compounds is intrinsically linked to their chemical structure, including the stereochemistry and the oxidation state of the sulfur atom (sulfide, sulfoxide (B87167), or sulfone). mdpi.com
The incorporation of sulfur-containing functional groups into the structure of biologically active terpenes often enhances the antibacterial and antifungal activity compared to the parent compounds. mdpi.comnih.govfrontiersin.orgresearchgate.net This broad-spectrum activity has been observed across various S-containing monoterpenoids. nih.govfrontiersin.org While specific data for 2,8-Epithio-p-menthane is limited, studies on related menthane and other monoterpene derivatives provide insight into its potential antimicrobial profile. For instance, menthone, a related p-menthane (B155814) derivative, demonstrates potent antibacterial effects against Methicillin-Resistant Staphylococcus aureus (MRSA), with its mechanism linked to the disruption of the cell membrane. nih.gov The antifungal activity of S-containing monoterpenoids has been demonstrated against various pathogenic fungi. researchgate.net One study highlighted that a (5R,6S,9R)-oxothiolane of menthone showed moderate activity against a non-pathogenic strain of Candida albicans. researchgate.net
| Compound Class/Example | Organism | Observed Activity/Finding | Reference |
| Menthone | Staphylococcus aureus (MRSA) | Potent antibacterial effect; MIC of 3,540 µg/mL. Mechanism involves altering membrane properties. | nih.gov |
| (5R,6S,9R)-oxothiolane of menthone | Candida albicans (non-pathogenic) | Moderate antifungal activity. | researchgate.net |
| S-containing monoterpenoids (general) | Various Bacteria & Fungi | Often exhibit enhanced antimicrobial activity compared to parent terpenes. | mdpi.comnih.govfrontiersin.org |
| (-)-Carvone (menthane-related) | Candida albicans, Fusarium solani | Demonstrated antifungal activity. | researchgate.net |
Thioterpenoids have been identified as possessing both antioxidant and anticoagulant properties. mdpi.comresearchgate.net Research indicates that the oxidation state of the sulfur atom plays a critical role in these activities. Studies on bicyclic thioterpenoids revealed that sulfides exhibit significant antioxidant and anticoagulant effects, while the corresponding sulfoxides and sulfones show insignificant or no antioxidant activity. mdpi.com
The antioxidant action of the sulfide (B99878) derivatives is demonstrated by their ability to inhibit lipid peroxidation processes, reduce the accumulation of secondary peroxidation products in cells, and prevent the oxidation of oxyhemoglobin. mdpi.com
The anticoagulant (antiplatelet) activity is linked to the interaction of these molecules with key platelet receptors. mdpi.commdpi.com Molecular docking studies have shown that thioterpenoids can bind to the P2Y12 receptor, an important regulator of platelet aggregation. mdpi.commdpi.com This interaction is believed to inhibit the receptor's activation by adenosine (B11128) diphosphate (B83284) (ADP). Furthermore, these compounds show an affinity for integrin αIIbβ3, a crucial receptor for fibrinogen binding, which directly affects blood clot formation. mdpi.com
| Activity | Mechanism/Finding | Compound Class | Reference |
| Antioxidant | Inhibition of lipid peroxidation; inhibition of erythrocyte oxidative hemolysis. | Sulfide derivatives of monoterpenoids | mdpi.com |
| Anticoagulant | Inhibition of platelet aggregation via interaction with P2Y12 and integrin αIIbβ3 receptors. | Thioterpenoids (sulfides) | mdpi.commdpi.com |
| Anticoagulant | General anticlotting and antiaggregant activities demonstrated. | S-containing monoterpenoids | researchgate.netnih.govfrontiersin.org |
Several S-containing monoterpenoids have been evaluated for anti-inflammatory activity, which is a frequently associated property of this class of compounds. researchgate.netmdpi.comnih.govfrontiersin.org Fungal diseases are often accompanied by inflammation, making compounds with dual antifungal and anti-inflammatory properties particularly promising. researchgate.net In studies assessing this activity, certain thioterpenoids have exhibited significant effects. For example, specific terpene derivatives have shown antiproliferative activity comparable to the reference drug diclofenac (B195802) in chronic inflammation models. researchgate.net
The activity of S-containing monoterpenoids against Helicobacter pylori has been investigated. researchgate.netmdpi.comnih.govfrontiersin.org Studies on the sensitivity of H. pylori to various monoterpenoid derivatives found that while the parent terpenes often did not inhibit bacterial growth, certain S-containing derivatives exhibited varied anti-Helicobacter activities. researchgate.net This activity was shown to be dependent on both the structure of the terpene skeleton and the nature of the sulfur-containing functional group, highlighting a clear structure-activity relationship. researchgate.net
The biological activity of thioterpenoids is closely linked to their ability to interact with and modify the properties of cell membranes. frontiersin.orgmdpi.comresearchgate.net These molecules are typically ambiphilic, possessing both hydrophobic (the terpene skeleton) and hydrophilic (the sulfur-containing group) regions. mdpi.com This structure facilitates their interaction with the phospholipid bilayer of cell membranes. mdpi.comresearchgate.net
Detailed NMR studies and molecular dynamics simulations have shown that thioterpenoids embed their rigid, bicyclic fragments within the hydrophobic core of the membrane (or model micelles), while the more hydrophilic sulfur-containing part is positioned towards the outer surface, in contact with the aqueous environment. mdpi.comresearchgate.net This insertion into the membrane can reinforce its mechanical properties, stabilize it, and prevent destabilization that can lead to clot formation on the phospholipid surface. mdpi.com In the case of antifungal action, the interaction can lead to the disintegration of the fungal cell membrane. researchgate.net Similarly, the antibacterial mechanism of the related compound menthone against MRSA involves significant changes to membrane potential and integrity. nih.gov
Antitumor and antiparasitic activities have been reported for the class of S-containing monoterpenoids. researchgate.net While specific studies on this compound are not detailed, research on related compounds provides valuable insights. For example, a terpene sulfide derived from R-(+)-limonene, which has a p-menthane structure, demonstrated moderate antimalarial activity. researchgate.net Another compound showed promise for activity against saprozoic nematodes. researchgate.net Furthermore, studies on other p-menthane derivatives, such as (−)-perillaldehyde 8,9-epoxide, have shown high cytotoxicity against various human tumor cell lines, including colon, ovarian, and brain cancer cells, suggesting the potential of the p-menthane skeleton as a basis for anticancer agents. mdpi.comresearchgate.net
Membrane Interaction Mechanisms
Olfactory Properties and Sensory Science
The sensory profile of this compound is multifaceted, a direct consequence of its unique bicyclic structure containing a sulfur atom. Its odor is generally characterized as complex, with descriptors ranging from sulfurous and minty to fresh, with nuances of grapefruit peel and tropical fruits like mango and papaya. chemicalbook.comscribd.comhmdb.ca Some evaluations also note earthy and menthol-like undertones. chemicalbook.comlookchem.com
Relationship between Molecular Architecture and Odor Perception
The formation of this compound itself is a key aspect of its structure-odor relationship. It is a cyclization product of 1-p-menthene-8-thiol (B36435), a potent odorant known for its characteristic grapefruit aroma. scribd.com The intramolecular cyclization that forms the ether-like thio-bridge results in a significant alteration of the odor profile. While the precursor, 1-p-menthene-8-thiol, has an extremely low odor threshold and a distinct grapefruit character, this compound has a much higher taste detection threshold of 9 parts per billion in water, which is about 100,000 times greater than its precursor. scribd.com This indicates that the rigid bicyclic structure, compared to the more flexible monocyclic precursor, decreases the potency of the compound, although it introduces a new palette of sensory notes.
The table below outlines the various odor descriptors that have been associated with this compound.
| Odor Descriptor | Reported Source/Context |
|---|---|
| Sulfurous | General olfactory profile scribd.comhmdb.ca |
| Minty | General olfactory profile scribd.comhmdb.ca |
| Fresh | General olfactory profile scribd.comhmdb.ca |
| Grapefruit Peel | General olfactory profile scribd.comhmdb.ca |
| Tropical (Mango, Papaya) | Taste and aroma descriptions chemicalbook.comscribd.com |
| Earthy | General olfactory profile chemicalbook.comlookchem.com |
| Menthol-like | General olfactory profile chemicalbook.comlookchem.com |
Influence of Structural Modifications on Sensory Profiles
Direct and systematic studies on the influence of structural modifications to the this compound molecule itself on its sensory profile are not extensively documented in publicly available literature. However, significant insights can be drawn from the comparison with its immediate precursor, 1-p-menthene-8-thiol, and related p-menthane derivatives.
The most profound structural modification to consider is the very formation of the 2,8-epithio bridge. The cyclization of 1-p-menthene-8-thiol into this compound locks the molecule into a rigid conformation. scribd.com This change from a flexible, monocyclic thiol to a rigid, bicyclic thioether drastically alters the sensory perception, moving from a potent, sharp grapefruit note to a more complex and less intense aroma with a variety of nuances.
Furthermore, research on analogues of the precursor, 1-p-menthene-8-thiol, provides valuable clues about the structural requirements for potent sulfurous and fruity odors in this class of compounds. For instance, the hydrogenation of the double bond in 1-p-menthene-8-thiol leads to a significant increase in the odor threshold, highlighting the importance of the double bond in the precursor's potent aroma. nih.gov While this compound does not have this double bond, its rigid structure can be seen as another way of constraining the molecule, which also impacts the odor threshold.
The position of the sulfur atom is also a critical factor. In studies of various p-menthane thiols, moving the thiol group to different positions on the ring or side chain results in dramatic changes in both odor quality and threshold. nih.gov The fixed position of the sulfur atom in the 2,8-epithio bridge is therefore a defining feature of its unique sensory profile.
The table below summarizes the sensory impact of the structural shift from the precursor to this compound.
| Compound | Key Structural Feature | General Odor Profile | Reported Taste Threshold (in water) |
|---|---|---|---|
| 1-p-Menthene-8-thiol | Monocyclic with exocyclic thiol and a double bond | Powerful grapefruit | Extremely low (approx. 0.00009 ppb) |
| This compound | Bicyclic with an internal thioether bridge | Sulfurous, minty, fresh, tropical, earthy chemicalbook.comscribd.comhmdb.ca | 9 ppb scribd.com |
Occurrence and Biogenesis in Natural Systems
Identification in Natural Matrices
The compound has also been reported in other natural matrices, including wine and eucalyptus. perfumerflavorist.comperfumerflavorist.com Its presence in wine contributes to the complex bouquet of aromas found in various vintages. perfumerflavorist.com
Table 1: Identification of 2,8-Epithio-p-menthane in Natural Systems
| Natural Matrix | Compound Identified | Associated Compounds | Reference |
| Grapefruit Juice | (+/-)-2,8-Epithio-cis-p-menthane | 1-p-menthene-8-thiol (B36435) | perfumerflavorist.comnih.govscribd.com |
| Wine | (+/-)-2,8-Epithio-cis-p-menthane | Not specified | perfumerflavorist.comperfumerflavorist.com |
| Eucalyptus | (+/-)-2,8-Epithio-cis-p-menthane | Not specified | perfumerflavorist.com |
Proposed Biogenetic Pathways
The formation of this compound is not directly synthesized by a dedicated enzymatic pathway but is rather believed to be a product of the chemical transformation of another terpenoid.
The primary proposed pathway for the formation of this compound is the intramolecular cyclization of 1-p-menthene-8-thiol. nih.govscribd.com This precursor thiol can easily cyclize to form the more stable bicyclic sulfide (B99878) structure. scribd.com
This cyclization can proceed through different mechanisms:
Radical-induced cyclization: This reaction can occur spontaneously, particularly in the presence of light. It involves an anti-Markownikoff addition of the thiol group across the double bond of the p-menthene ring structure. scribd.com The ease of this radical cyclization helps explain the co-occurrence of both 1-p-menthene-8-thiol and this compound in grapefruit juice. scribd.com
Protic conditions: Under acidic (protic) conditions, the cyclization of 1-p-menthene-8-thiol can also occur, but it follows the Markownikoff rule to yield the isomeric sulfide, 1,8-epithio-p-menthane, not this compound. scribd.com
The synthesis of various monoterpene thiols and their subsequent intramolecular cyclization to form bridged sulfides like this compound has been demonstrated in synthetic organic chemistry, supporting this proposed natural formation mechanism. mdpi.comencyclopedia.pub
The ultimate origin of this compound is rooted in the general terpenoid biosynthesis pathway. nih.gov Its precursor, 1-p-menthene-8-thiol, is a monoterpenoid thiol. Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units. nih.gov
The biosynthesis of all terpenoids, including p-menthane (B155814) structures, begins with simple precursors derived from primary metabolism. nih.gov In plants, two main pathways supply the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP):
The mevalonate (MVA) pathway in the cytosol.
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. nih.gov
P-menthane monoterpenoids are derived from the MEP pathway. nih.gov The C10 precursor for most monoterpenes, geranyl diphosphate (B83284) (GDP), is formed by the condensation of IPP and DMAPP. nih.gov From GDP, a series of reactions catalyzed by enzymes known as terpene synthases and cytochrome P450s lead to the vast diversity of monoterpene skeletons, including the p-menthane framework. nih.gov The incorporation of sulfur, likely from sources like hydrogen sulfide, into this isoprenoid precursor framework leads to the formation of monoterpenoid thiols like 1-p-menthene-8-thiol, the direct antecedent to this compound. nih.gov
Advanced Applications in Chemical Synthesis and Materials Science
Role as Chemical Synthons
2,8-Epithio-p-menthane is emerging as a versatile chemical synthon, a building block used to create more complex molecules. Its inherent reactivity, stemming from the strained three-membered episulfide ring, allows for a variety of chemical transformations. This makes it an attractive starting material for the synthesis of novel heterocyclic compounds and functionalized molecules.
The broader family of thiobicycloalkanes, to which this compound belongs, has shown promise in the field of organic catalysis. The specific stereochemistry of these bicyclic systems can be leveraged to control the outcome of chemical reactions, which is a crucial aspect of asymmetric synthesis. While extensive research specifically on this compound as a synthon is still developing, the known reactivity of episulfides provides a strong foundation for its potential applications. For instance, multi-component reactions have been used to construct complex heterocyclic structures like thioxo[3.3.3]propellanes from simpler precursors, a principle that could be extended to reactions involving this compound. arabjchem.org
The episulfide ring in this compound is susceptible to ring-opening reactions when exposed to nucleophiles. This characteristic can be exploited to introduce a wide array of functional groups, leading to the creation of new p-menthane (B155814) derivatives with potentially useful properties.
| Reaction Type | Potential Products |
| Nucleophilic Ring-Opening | Functionalized p-menthane thiols |
| Cycloaddition Reactions | Novel polycyclic sulfur-containing heterocycles |
| Rearrangement Reactions | Isomeric thiobicyclic compounds |
Polymer Chemistry and Green Materials Development
In the quest for sustainable alternatives to petroleum-based plastics, researchers are turning to renewable resources like terpenes. researchgate.netmdpi.comdntb.gov.ua this compound, being derivable from limonene (B3431351), is a prime candidate for the development of green polymers. researchgate.netmdpi.comdntb.gov.uad-nb.info The reactive episulfide ring serves as a functional handle for polymerization processes.
Although the direct polymerization of this compound is not yet widely reported, related studies provide a strong case for its potential. The cationic ring-opening polymerization of limonene oxide, a structural analogue, has been successfully used to create poly(limonene oxide). d-nb.info Furthermore, the copolymerization of limonene with thiols through thiol-ene chemistry is another established method for producing bio-based polymers. rsc.org These examples underscore the feasibility of using terpene derivatives like this compound in the creation of sustainable materials. The development of such polymers from renewable feedstocks is a critical step towards a more circular economy and can lead to the creation of biodegradable or more easily recyclable plastics.
| Monomer Source | Polymerization Method | Potential Polymer Properties |
| Terpenes (e.g., Limonene) | Ring-Opening Polymerization | Enhanced thermal stability, increased rigidity |
| Terpene-derived episulfides | Cationic Polymerization | Potentially biodegradable, unique mechanical properties |
| Limonene and Thiols | Thiol-Ene Chemistry | Cross-linked networks, tunable properties |
Concepts in Drug Design and Discovery
The vast structural diversity of monoterpenes and their derivatives has made them a fertile ground for drug discovery, with many exhibiting significant pharmacological activities. nih.govresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net The distinct three-dimensional architecture and inherent chirality of these molecules are valuable attributes in the design of new therapeutic agents. The thiobicyclic p-menthane framework of this compound presents a novel scaffold for exploration in medicinal chemistry.
The presence of a sulfur atom within the monoterpene structure can profoundly impact its biological profile. Various sulfur-containing monoterpenoids have demonstrated a range of biological effects, including antimicrobial and anti-inflammatory properties. researchgate.netmdpi.com This suggests that novel derivatives of this compound could be synthesized and screened for a variety of biological targets.
While this compound has not yet been a direct focus of major drug design initiatives, the strategy of using natural product scaffolds as a starting point for developing new drugs is a well-trodden path in medicinal chemistry. This would involve creating a library of analogues by chemically modifying the core structure of this compound and then assessing their activity in relevant biological assays. For instance, the synthesis of L-cysteine derivatives of other complex cyclic molecules has led to the discovery of potent inhibitors of proteins crucial for cell division, a similar approach could be envisioned for this compound. thieme-connect.com
The investigation of monoterpenes as potential anticancer agents is a particularly active field of research. nih.govnih.gov Studies have revealed that certain monoterpenes can interfere with various signaling pathways that are critical for the growth and spread of cancer cells. nih.gov The unique structure of this compound could enable it to interact with biological targets in new and interesting ways, opening up fresh avenues for the development of novel therapeutics.
Applications in Bioorthogonal Chemistry
Bioorthogonal chemistry involves chemical reactions that can be carried out in a living system without interfering with its natural biochemical processes. nih.gov A key requirement for such reactions is the use of functional groups that are abiotic and react highly selectively with each other. The episulfide group in this compound has features that make it a promising candidate for this field.
The significant ring strain of the three-membered thiirane (B1199164) ring makes it reactive in strain-promoted reactions. researchgate.netnih.gov Strain-promoted cycloadditions, such as the well-known reaction between strained alkynes and azides, are fundamental to bioorthogonal chemistry and are widely used for labeling and visualizing biomolecules within living cells. nih.gov It is conceivable that the reactivity of the episulfide in this compound could be similarly exploited.
Although specific applications of this compound in bioorthogonal chemistry have not yet been documented, the underlying principle of using strained rings for bioconjugation is well-established. nih.govacs.org For example, "spring-loaded" reagents have been designed for the strain-release functionalization of heteroatoms, allowing for the direct attachment of small rings to biomolecules. acs.org This suggests that this compound could serve as a bioorthogonal handle.
The ongoing search for new bioorthogonal reactions is driven by the need for faster and more biocompatible methods. The unique reactivity of the episulfide group in this compound could provide chemical biologists with a new and valuable tool for investigating complex biological systems.
Q & A
Q. What are the established synthetic routes for 2,8-Epithio-p-menthane, and how can their efficiency be evaluated?
The primary synthesis involves a cycloaddition reaction between dipentene and hydrogen sulfide under controlled conditions . Efficiency can be assessed by monitoring reaction yield, purity (via gas chromatography or HPLC), and byproduct formation. Baseline parameters include temperature optimization (e.g., maintaining 25–50°C to avoid side reactions) and catalyst selection. Purity validation should use spectroscopic methods (NMR, IR) and mass spectrometry (MS) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
Key techniques include:
- NMR : Analyze chemical shifts for sulfur and methyl groups (e.g., δ 1.2–1.4 ppm for methyl protons adjacent to sulfur) .
- IR : Identify thioether C-S stretching vibrations near 600–700 cm⁻¹ .
- MS : Confirm molecular weight (170.315 g/mol) via molecular ion peak (m/z 170) and fragmentation patterns . Cross-reference spectral data with published libraries to resolve ambiguities .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Solubility : Perform gravimetric analysis in solvents (e.g., ethanol, hexane) at 25°C, noting its insolubility in water .
- Stability : Conduct thermal gravimetric analysis (TGA) to assess decomposition at elevated temperatures (boiling point: 222.7±9.0°C at 760 mmHg) and monitor oxidative stability via exposure to air/light over time .
Advanced Research Questions
Q. What experimental design strategies can address contradictions in reported synthesis yields of this compound?
- Variable Control : Systematically test parameters like reactant stoichiometry, catalyst loading, and reaction time. For example, excess H₂S may improve yield but increase purification complexity .
- Statistical Analysis : Use factorial design to identify significant variables and interactions. Replicate experiments to assess reproducibility .
- Side-Product Analysis : Employ GC-MS or HPLC to detect byproducts (e.g., sulfoxides) that reduce yield .
Q. How can computational modeling complement experimental studies of this compound’s reactivity?
- DFT Calculations : Predict reaction pathways (e.g., sulfur’s nucleophilicity in cycloaddition) and transition states .
- Molecular Dynamics : Simulate solvent effects on solubility and aggregation behavior. Compare results with experimental solubility data .
- QSPR Models : Corrogate structure-odor relationships using descriptors like polar surface area and logP .
Q. What methodologies are effective for resolving discrepancies between experimental and literature spectroscopic data?
- Data Normalization : Ensure instrument calibration (e.g., NMR referencing to TMS) and solvent deuterization .
- Comparative Analysis : Use databases like CAS SciFinder to cross-check peaks with published spectra. Annotate deviations (e.g., unexpected splitting in NMR due to stereochemistry) .
- Collaborative Validation : Share raw data with independent labs to confirm reproducibility .
Q. How should researchers design studies to evaluate the biological or chemical activity of this compound derivatives?
- Derivatization : Introduce functional groups (e.g., hydroxyl, halogens) via electrophilic substitution or oxidation. Monitor changes in bioactivity using in vitro assays .
- Structure-Activity Relationships (SAR) : Correlate substituent effects with activity metrics (e.g., IC₅₀ in antimicrobial tests) .
- Toxicology Screening : Assess acute toxicity in model organisms, referencing OECD guidelines for chemical safety .
Methodological Considerations
- Data Integrity : Document raw data, instrument settings, and environmental conditions (temperature, humidity) to ensure reproducibility .
- Limitations : Address inherent constraints (e.g., lack of melting point data due to the compound’s liquid state) and propose alternative characterization methods .
- Ethical Reporting : Disclose conflicts between observed and expected results, avoiding data manipulation to fit hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
